molecular formula C25H24N2O5S B2906216 N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878061-55-3

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B2906216
CAS No.: 878061-55-3
M. Wt: 464.54
InChI Key: NLBRSFLKPFJWBA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic indole-derived acetamide featuring a 2,5-dimethoxyphenyl group and a phenylmethanesulfonyl substituent on the indole ring. The phenylmethanesulfonyl group at the indole’s 3-position introduces steric bulk and polarizability, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-31-19-12-13-23(32-2)21(14-19)26-25(28)16-27-15-24(20-10-6-7-11-22(20)27)33(29,30)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRSFLKPFJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The indole derivative is then treated with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

    Acetamide Formation: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzylsulfonyl groups.

    Reduction: Reduced forms of the benzylsulfonyl group.

    Substitution: Substituted derivatives at the benzylsulfonyl position.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole core can intercalate with DNA, affecting gene expression and cellular function. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Notable Properties/Activities References
N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide (Target) - 2,5-Dimethoxyphenyl
- 3-Phenylmethanesulfonyl indole
Not explicitly provided ~439.5 (estimated) Not reported Hypothesized enhanced solubility (methoxy groups) and metabolic stability (sulfonyl group).
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide - 2,5-Bis(trifluoromethyl)phenylsulfonyl
- 4-Chlorobenzoyl, 5-methoxy indole
C26H17ClF6N2O5S 630.93 37% High halogen content may improve binding affinity but reduce solubility; moderate yield.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide - 2,5-Dimethoxyphenyl
- 6-Trifluoromethylbenzothiazole
C26H21F3N2O4S 538.51 31% Microwave-assisted synthesis; benzothiazole core may enhance rigidity and target selectivity.
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide - 2,5-Dimethylphenyl
- 3-Formyl indole
C19H18N2O2 306.40 Not reported Methyl groups (vs. methoxy) reduce polarity; formyl group increases reactivity for derivatization.
N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide - Phenylsulfonyl indole
- Phenylsulfanyl substituent
C23H20N2O3S2 460.55 Not reported Crystal structure shows intermolecular H-bonding (N–H⋯O) and C–H⋯π interactions; antitumor potential.

Key Structural and Functional Insights:

Substituent Effects on Solubility and Stability :

  • The target compound’s 2,5-dimethoxyphenyl group likely improves aqueous solubility compared to halogenated analogs (e.g., N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-... in ) but may reduce metabolic stability due to electron-donating effects .
  • Trifluoromethyl groups (e.g., in N-(6-trifluoromethylbenzothiazole-2-yl)-... ) enhance lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., 31% yield in ) offers rapid reaction times compared to conventional reflux methods (e.g., 5-hour synthesis in ) .
  • Lower yields in halogenated analogs (37% in ) may reflect steric challenges during sulfonamide coupling .

Biological Activity Correlations :

  • Halogen substituents (Cl, CF3) are associated with enhanced bioactivity in antioxidant and antitumor contexts (), while methoxy groups may prioritize solubility over potency .
  • The phenylmethanesulfonyl group in the target compound could mimic sulfonamide-based HIV-1 reverse transcriptase inhibitors, as seen in related indole derivatives () .

Crystallographic and Intermolecular Interactions :

  • Analogous structures () exhibit dihedral angles (66.5°–81.2°) between aromatic rings, suggesting conformational flexibility that may optimize binding to planar biological targets .
  • Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing and may influence solid-state solubility .

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